
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a base . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions . The compound may also modulate the activity of enzymes by acting as a competitive or non-competitive inhibitor, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride can be compared with other fluorinated pyrrolidine derivatives, such as:
3-Fluoropyrrolidine hydrochloride: This compound lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.
3-(Methoxymethyl)pyrrolidine hydrochloride: This compound lacks the fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
The presence of both the fluorine and methoxymethyl groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications .
Properties
IUPAC Name |
3-fluoro-3-(methoxymethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-5-6(7)2-3-8-4-6;/h8H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFALFHRJSITBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro-6H,7H, 8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
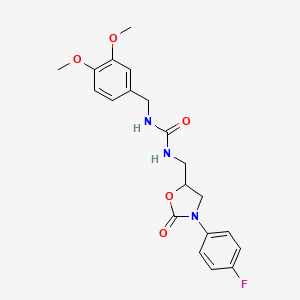
![N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2369713.png)
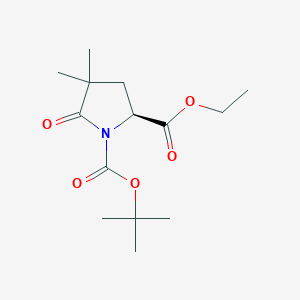
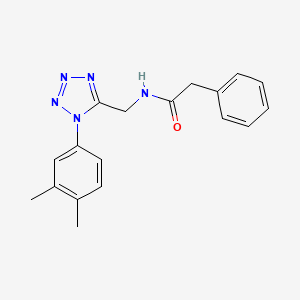
![(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2369716.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl benzenecarboxylate](/img/structure/B2369717.png)
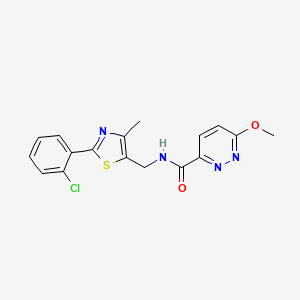
![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)
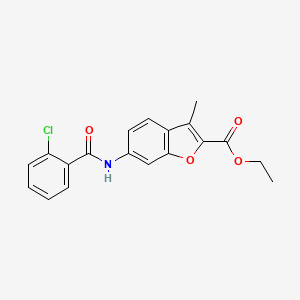
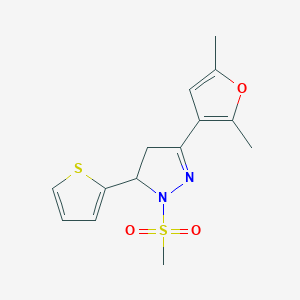
![6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride](/img/structure/B2369728.png)
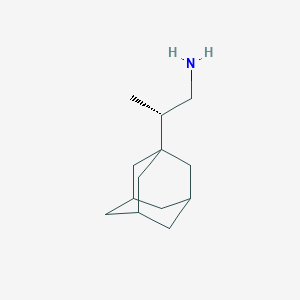
![ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2369731.png)
